

Foundational Analysis: Confirming Molecular Formula and Functional Groups

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Compound of Interest

Compound Name: *5-(Morpholin-4-yl)piperidine-3-carboxylic acid*

Cat. No.: *B13186063*

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The first step in any structure elucidation is to establish the molecular formula and identify the key functional groups present. This foundational data provides the building blocks for the more detailed spectroscopic analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the elemental composition of a novel compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to calculate a unique molecular formula.^[1] For a molecule like **5-(Morpholin-4-yl)piperidine-3-carboxylic acid**, electrospray ionization (ESI) is an ideal technique due to the presence of ionizable amine and carboxylic acid groups.

Experimental Protocol: ESI-HRMS

- **Sample Preparation:** Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid to facilitate protonation).

- Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.[2]
- Data Acquisition:
 - Infuse the sample solution directly or via LC injection into the ESI source in positive ion mode. The expected protonated molecule is $[M+H]^+$.
 - Acquire data over a mass range of m/z 50-500.
 - The theoretical exact mass for $C_{10}H_{18}N_2O_3$ $[M+H]^+$ is 215.1396. The instrument should be calibrated to provide mass accuracy within 5 ppm.
- Data Analysis: Use the instrument's software to calculate the elemental composition from the measured accurate mass of the $[M+H]^+$ ion. The observed isotopic pattern should also match the theoretical pattern for $C_{10}H_{18}N_2O_3$. [1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.[3] For the target compound, we expect to see characteristic absorption bands for the carboxylic acid, the secondary amine in the piperidine ring, and the tertiary amine and ether linkages of the morpholine ring.

Trustworthiness: The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid, often appearing from 2500 to 3300 cm^{-1} . [4][5] This, combined with a strong carbonyl (C=O) stretch, provides a highly reliable confirmation of the carboxylic acid moiety.[6]

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
- Data Acquisition:
 - Record the spectrum from 4000 to 400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment or KBr pellet.

- Collect the sample spectrum and ratio it against the background.
- Data Analysis: Analyze the spectrum for characteristic absorption bands.

Table 1: Expected FTIR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
Carboxylic Acid O-H	2500 - 3300	Very broad
Carboxylic Acid C=O	1700 - 1725	Strong, sharp
N-H Stretch (Piperidine)	3300 - 3500	Moderate, may be obscured by O-H
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C-N Stretch (Amines)	1000 - 1250	Moderate
C-O-C Stretch (Ether)	1070 - 1150	Strong

Elucidating the Molecular Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] A combination of 1D and 2D NMR experiments will be used to assemble the piperidine and morpholine ring systems and link them together.[8] [9]

Sample Preparation and 1D NMR (¹H and ¹³C)

Expertise & Experience: The choice of solvent is critical as it can affect chemical shifts and the observation of exchangeable protons (NH and OH). Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices as they will solubilize the polar zwitterionic compound. DMSO-d₆ is often preferred as it allows for the observation of the NH and OH protons, which would be exchanged in CD₃OD.

Experimental Protocol: 1D NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[\[10\]](#)
- ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This will provide information on the number of different proton environments and their multiplicities (splitting patterns), which reveal adjacent protons.
- ¹³C NMR and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment is crucial to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive, CH₂ will be negative).

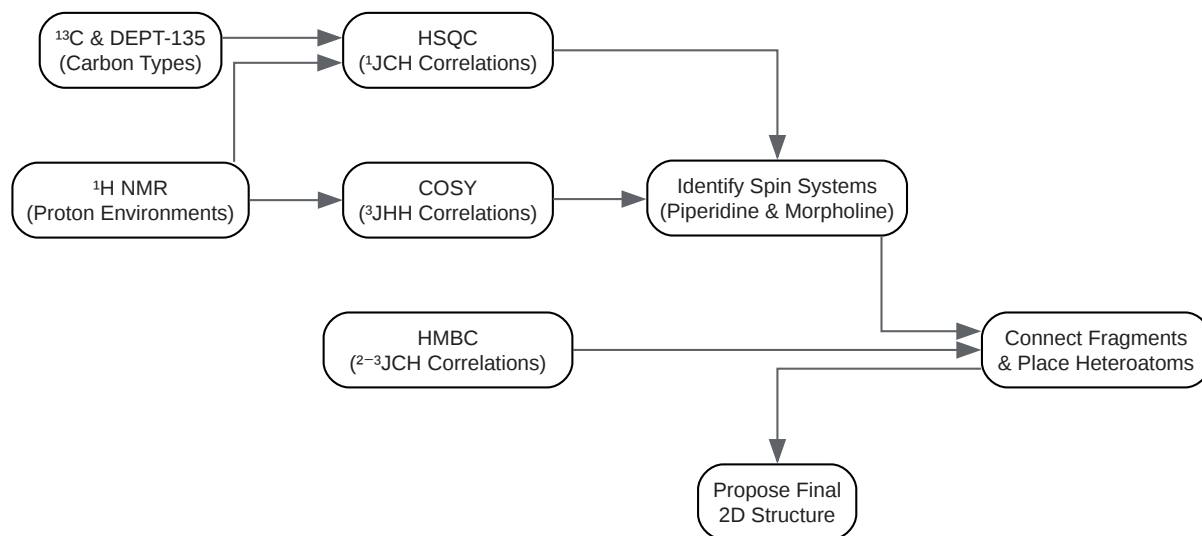
Connectivity Analysis: 2D NMR (COSY, HSQC, HMBC)

Expertise & Experience: While 1D NMR provides initial clues, 2D NMR is essential for unambiguously connecting the atoms.[\[11\]](#)[\[12\]](#)

- COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This is the primary tool for mapping out the spin systems within the piperidine and morpholine rings.[\[13\]](#)
- HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to. This is a highly sensitive experiment that definitively assigns protons to their respective carbons.[\[14\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the fragments identified by COSY and for placing quaternary carbons and heteroatoms.[\[15\]](#)[\[16\]](#)

Logical Workflow for 2D NMR Interpretation

The following diagram illustrates the logical flow of information from the various NMR experiments to the final structure.



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Caption: Workflow for NMR-based structure elucidation.

Predicted 2D NMR Correlations for **5-(Morpholin-4-yl)piperidine-3-carboxylic acid**

The diagram below predicts the key HMBC correlations that would be essential to connect the morpholine ring, the piperidine ring, and the carboxylic acid group.

Caption: Key predicted HMBC correlations for structural assembly.

Trustworthiness: The elucidation is a self-validating process. For example, the COSY experiment will establish the H3-H4-H5 proton network. The HMBC correlation from H5 to C3, and from H3 to C5, will confirm this five-carbon fragment. Finally, crucial HMBC correlations from the morpholine protons (H3'/H5') to C5 of the piperidine ring will definitively link the two heterocyclic systems.

Stereochemistry and 3D Conformation

Once the 2D structure is confirmed, the final step is to determine the relative and absolute stereochemistry. The target molecule has two stereocenters (C3 and C5), meaning four possible stereoisomers could exist.

Conformational Analysis via NMR

Expertise & Experience: The piperidine ring exists in a chair conformation. The substituents (carboxylic acid and morpholino group) can be in either axial or equatorial positions.[10] The relative stereochemistry (cis or trans) can be determined by analyzing proton-proton coupling constants ($^3J_{HH}$) from the high-resolution 1H NMR spectrum and through-space correlations from a Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiment.

- Large coupling constants ($^3J_{HH} \approx 8-12$ Hz) between adjacent methine protons typically indicate a diaxial relationship.
- Small coupling constants ($^3J_{HH} \approx 2-5$ Hz) suggest an axial-equatorial or diequatorial relationship.
- NOESY/ROESY spectra show correlations between protons that are close in space, regardless of their bonding connectivity. A strong NOE between H3 and H5 would indicate they are on the same face of the ring (cis), likely both in equatorial or axial positions.

X-ray Crystallography

Trustworthiness: Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry if a suitable crystal is obtained.[10] It serves as the ultimate confirmation of the structure deduced from spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals of the compound. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent system (e.g., ethanol/water), or vapor diffusion.
- **Data Collection:** Mount a high-quality crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and the

definitive stereochemical arrangement of the molecule in the solid state.

Computational Modeling

Expertise & Experience: In parallel with experimental work, computational modeling can provide valuable insights into the conformational preferences of the molecule.^[10]

Protocol: Conformational Analysis using DFT

- **Conformational Search:** Perform a systematic conformational search for all possible stereoisomers using a molecular mechanics force field.
- **Geometry Optimization:** Take the low-energy conformers and perform geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).^[10]
- **Energy Calculation:** Calculate the relative Gibbs free energies of the optimized conformers to predict the most stable isomer in the gas phase or with a solvent model.
- **NMR Prediction:** The optimized geometry can be used to predict ¹H and ¹³C chemical shifts and coupling constants. Comparing these predicted values with the experimental data can provide strong support for the assigned structure and conformation.^[10]

Conclusion

The structure elucidation of **5-(Morpholin-4-yl)piperidine-3-carboxylic acid** requires a systematic and integrated analytical approach. By combining high-resolution mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, the planar structure and connectivity can be confidently established. The three-dimensional structure and relative stereochemistry are then resolved using a combination of NMR coupling constant analysis, NOESY/ROESY experiments, and computational modeling. Finally, single-crystal X-ray crystallography, if achievable, provides the ultimate and unambiguous proof of the complete molecular structure. This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

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